3-{[(3-Bromo-4-methoxyphenyl)methyl]amino}propan-1-ol
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Overview
Description
3-{[(3-Bromo-4-methoxyphenyl)methyl]amino}propan-1-ol is an organic compound with the molecular formula C11H16BrNO2 It is characterized by the presence of a bromine atom, a methoxy group, and an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-Bromo-4-methoxyphenyl)methyl]amino}propan-1-ol typically involves the reaction of 3-bromo-4-methoxybenzylamine with an appropriate propanol derivative under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-{[(3-Bromo-4-methoxyphenyl)methyl]amino}propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-{[(3-Bromo-4-methoxyphenyl)methyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(3-Bromo-4-methoxyphenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating certain enzymes, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-{[(3-Bromo-4-methoxyphenyl)methyl]amino}propan-1-ol
- 3-{[(4-Methoxyphenyl)methyl]amino}propan-1-ol
- 3-{[(3-Bromo-4-methoxyphenyl)methyl]amino}butan-1-ol
Uniqueness
This compound is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16BrNO2 |
---|---|
Molecular Weight |
274.15 g/mol |
IUPAC Name |
3-[(3-bromo-4-methoxyphenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C11H16BrNO2/c1-15-11-4-3-9(7-10(11)12)8-13-5-2-6-14/h3-4,7,13-14H,2,5-6,8H2,1H3 |
InChI Key |
GOITZHFYGMKUSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCCO)Br |
Origin of Product |
United States |
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